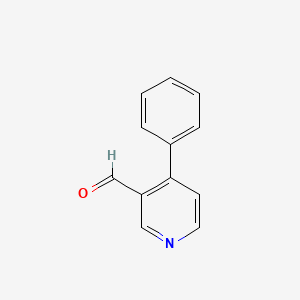










|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[Na+].[Na+].O>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:10]1([C:2]2[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3.4,^1:35,37,56,75|
|


|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=NC=C1C=O
|
|
Name
|
|
|
Quantity
|
98 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
46.6 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
0.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with EtOAc
|
|
Type
|
FILTRATION
|
|
Details
|
the combined organic layers were filtered (celite)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (heptane/EtOAc, gradient 5-40% EtOAc)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC=NC=C1C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 75 mg | |
| YIELD: PERCENTYIELD | 48% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |